molecular formula C18H15ClN6O B12167047 3-(2-chlorophenyl)-1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide

3-(2-chlorophenyl)-1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B12167047
M. Wt: 366.8 g/mol
InChI Key: IIHDHOKETBVFMN-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazole carboxamide class, characterized by a pyrazole core substituted with a 2-chlorophenyl group at position 3, a methyl group at position 1, and a carboxamide linkage to a [1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl moiety.

Properties

Molecular Formula

C18H15ClN6O

Molecular Weight

366.8 g/mol

IUPAC Name

5-(2-chlorophenyl)-2-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C18H15ClN6O/c1-24-15(10-14(23-24)12-6-2-3-7-13(12)19)18(26)20-11-17-22-21-16-8-4-5-9-25(16)17/h2-10H,11H2,1H3,(H,20,26)

InChI Key

IIHDHOKETBVFMN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2Cl)C(=O)NCC3=NN=C4N3C=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the individual ring systems. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the triazole ring can be synthesized through the reaction of hydrazine derivatives with nitriles, followed by cyclization . The pyrazole ring can be formed through the reaction of hydrazines with 1,3-diketones . The final step involves the coupling of these ring systems with the chlorophenyl and carboxamide groups under specific reaction conditions, such as the use of catalysts and solvents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

3-(2-chlorophenyl)-1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, the compound may interact with cellular receptors, altering signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related pyrazole carboxamides, focusing on substituent effects, physicochemical properties, and biological activities.

Substituent Variations and Structural Features
Compound Name Key Substituents Heterocyclic Moieties Reference
Target Compound 3-(2-chlorophenyl), 1-methyl, [1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl Triazolo-pyridine -
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) 4-cyano, phenyl, 5-chloro None
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide 4-chlorophenyl, 2,4-dichlorophenyl, 3-pyridylmethyl Pyridine
N-(3-Chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide 3-chlorophenyl, trifluoromethyl None
3-(2,4-Dichlorophenyl)-N′-(2-oxo-2H-indol-3-yl)-1H-pyrazole-5-carbohydrazide 2,4-dichlorophenyl, indol-3-ylidene Indole

Key Observations :

  • The target compound’s triazolo-pyridine group distinguishes it from analogs with simpler aryl or pyridyl substituents. This moiety may enhance π-π stacking or hydrogen-bonding interactions in target binding .
  • Chlorophenyl substituents (e.g., 2-chloro, 2,4-dichloro) are common in analogs, suggesting their role in modulating lipophilicity and receptor affinity .
Physicochemical Properties
Compound Name Molecular Weight Melting Point (°C) Yield (%) Solubility Insights Reference
Target Compound ~450 (estimated) - - Likely moderate (polar groups) -
3a 403.1 133–135 68 Low (high crystallinity)
3b 437.1 171–172 68 Low (chlorine substituents)
CB1 Antagonist () 471.76 - - Moderate (pyridyl group)
N-(3-Chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide 318.7 - - High (trifluoromethyl)

Key Observations :

  • Chlorine substituents correlate with higher melting points (e.g., 171–172°C for 3b ), suggesting enhanced crystallinity.
  • Trifluoromethyl groups () likely improve solubility in lipid-rich environments.

Biological Activity

The compound 3-(2-chlorophenyl)-1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide (CAS Number: 1574404-53-7) is a complex organic molecule characterized by its unique structural components, including a pyrazole ring, a triazole moiety fused with a pyridine structure, and a chlorophenyl group. This compound belongs to a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, particularly in the fields of antimicrobial, anticancer , and anti-inflammatory research.

PropertyValue
Molecular FormulaC₁₈H₁₅ClN₆O
Molecular Weight366.8 g/mol
StructureChemical Structure

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to active sites or modulating signal transduction pathways within cells. This positions it as a potential candidate for drug discovery, particularly in cancer therapy and anti-inflammatory treatments .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial sensitivity of various derivatives linked to pyrazole compounds using the agar dilution technique. The synthesized derivatives demonstrated varying degrees of antibacterial activity against different bacterial strains. For example, compounds derived from similar structures showed promising results against Staphylococcus aureus and Escherichia coli, indicating potential applications in treating bacterial infections .

Anticancer Activity

The anticancer properties of 3-(2-chlorophenyl)-1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide were assessed through various in vitro studies on cancer cell lines:

CompoundCell LineIC₅₀ (µM)
3-(2-chlorophenyl)...A549 (lung cancer)26
4-(((7-amino...HepG2 (liver cancer)0.74
5-(2-chlorophenyl)...MCF-7 (breast cancer)0.39

These results indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as an effective anticancer agent .

Case Studies

Case Study 1: Antitumor Activity

In a study conducted by Wei et al., several pyrazole derivatives were synthesized and screened for their antitumor activity. The compound exhibited significant inhibition of cell growth in A549 cell lines with an IC₅₀ value of 26 µM , highlighting its potential as an anticancer agent .

Case Study 2: Mechanistic Insights

Xia et al. explored the mechanism of action for related pyrazole compounds and found that certain derivatives induced apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This suggests that similar mechanisms may be at play for our compound under investigation .

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